Potent and Highly Selective Inhibition of Human Monoamine Oxidase A (MAO-A)
3-Hydroxy-5-methylbenzaldehyde demonstrates exceptionally potent inhibition of human monoamine oxidase A (MAO-A) with an IC₅₀ of 2.30 nM [1]. Critically, it exhibits over 1,300-fold selectivity for MAO-A over the related isoenzyme MAO-B, for which it shows only modest activity (IC₅₀ = 3,100 nM) [1]. This high selectivity contrasts sharply with many benzaldehyde-based inhibitors that lack this degree of isoenzyme discrimination [1].
| Evidence Dimension | In vitro enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ (MAO-A) = 2.30 nM; IC₅₀ (MAO-B) = 3,100 nM |
| Comparator Or Baseline | MAO-B isoenzyme (same assay) |
| Quantified Difference | 1,348-fold more potent against MAO-A than MAO-B |
| Conditions | Recombinant human MAO-A and MAO-B expressed in Sf9 cells; substrate: 5-hydroxytryptamine (for MAO-A) and 5-phenylacetaldehyde (for MAO-B); measurement: hydrogen peroxide production after 1 hr. |
Why This Matters
This level of MAO-A selectivity is crucial for medicinal chemistry programs targeting neurological disorders, as MAO-B inhibition can lead to off-target effects; procurement of this specific compound ensures the desired biological profile.
- [1] BindingDB. Entry BDBM50075946 (CHEMBL3415816). Inhibition data for human MAO-A and MAO-B. View Source
